Didemethyl Citalopram-d6 Hydrobromide

Description

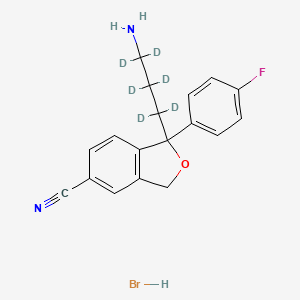

Structure

2D Structure

Properties

IUPAC Name |

1-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O.BrH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/i1D2,8D2,9D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPONIRDZJWMVDD-FJBJLJJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])C([2H])([2H])N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Labeling Methodologies

Advanced Synthetic Routes for Didemethyl Citalopram-d6 Hydrobromide

The creation of this compound involves a multi-step synthetic pathway that must be adapted from established routes for Citalopram (B1669093) and its metabolites to incorporate the deuterium (B1214612) atoms at specific, stable positions.

The synthesis of the core structure of Didemethyl Citalopram, a tertiary alcohol with a phthalane ring system, typically begins with a suitable phthalide (B148349) precursor. A common and established starting point for Citalopram synthesis is 5-cyanophthalide (B15270) or 5-bromophthalide. nih.gov The synthesis strategy involves the sequential addition of two different aryl groups via Grignard reactions.

For Didemethyl Citalopram-d6, the synthetic design must incorporate the deuterium labels. The 'd6' designation suggests the presence of six deuterium atoms. Since the N-methyl groups of Citalopram are absent in this metabolite, the labels are strategically placed elsewhere, commonly on the propylamino side chain, which is a site of metabolic modification.

A plausible synthetic approach would involve:

Preparation of the Phthalane Core: Starting with a precursor like 5-cyanophthalide.

First Grignard Reaction: Reaction with 4-fluorophenylmagnesium bromide to introduce the fluorophenyl group at the 1-position of the phthalane ring.

Second Grignard Reaction: This step is critical for introducing the deuterated side chain. A deuterated Grignard reagent, such as 3-(amino)propyl-d6-magnesium chloride, would be used. This precursor would need to be synthesized separately, incorporating deuterium at the desired positions of the propyl chain.

Ring Closure: Acid-catalyzed dehydration of the resulting diol intermediate to form the dihydroisobenzofuran ring. nih.gov

Salt Formation: Treatment of the final free base with aqueous hydrobromic acid to yield the stable hydrobromide salt. google.com

The table below outlines potential precursors and their roles in the synthesis.

| Precursor | Role in Synthesis | Key Reaction |

| 5-Cyanophthalide | Provides the core isobenzofuran-5-carbonitrile structure. | Grignard Reaction |

| 4-Fluorophenylmagnesium bromide | Introduces the 4-fluorophenyl group. | Grignard Reaction |

| 3-Chloropropylamine-d6 | A starting material for the deuterated Grignard reagent. | Grignard Reagent Formation |

| Hydrobromic Acid | Forms the final hydrobromide salt for improved stability and handling. | Acid-Base Neutralization |

Citalopram possesses a single chiral center at the C1 position of the dihydroisobenzofuran ring, and its pharmacological activity resides almost exclusively in the S-(+)-enantiomer. nih.govresearchgate.netresearchgate.net Consequently, its metabolites, including didemethylcitalopram (B1207907), are also chiral. While racemic citalopram is used clinically, the use of a deuterated internal standard often requires consideration of stereochemistry, especially in stereoselective metabolism studies.

Achieving a stereoselective synthesis of (S)-Didemethyl Citalopram-d6 would necessitate a more advanced approach than the standard racemic Grignard synthesis. This could involve:

Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using chiral chromatography or diastereomeric salt formation.

Asymmetric Synthesis: Employing a chiral catalyst or auxiliary during one of the key bond-forming steps to preferentially form the S-enantiomer.

For many applications as an internal standard, a racemic mixture of the deuterated compound is sufficient, as it will co-elute with the racemic analyte during chromatographic separation. However, if studying the pharmacokinetics of the individual enantiomers (e.g., escitalopram), a stereochemically pure internal standard is preferred.

The introduction of deuterium into the molecule is the defining feature of its synthesis. The goal is to achieve high isotopic enrichment at specific, stable locations. nih.gov

Key techniques include:

Use of Deuterated Building Blocks: As mentioned, employing a pre-labeled precursor like 3-chloropropylamine-d6 is the most direct method. This ensures precise localization of the deuterium atoms.

Catalytic Hydrogen-Deuterium (H/D) Exchange: This method involves treating the final compound or a late-stage intermediate with a deuterium source, such as D₂O or D₂ gas, in the presence of a metal catalyst (e.g., Palladium on Carbon, Pd/C). nih.govsrnl.gov This technique can be effective but may sometimes lack regioselectivity, leading to deuterium incorporation at unintended positions.

Deuterated Reducing Agents: Reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to introduce deuterium during the reduction of a suitable functional group, such as a ketone or ester, in a precursor molecule. researchgate.net

The efficiency of deuterium incorporation is a critical parameter, with the aim of achieving isotopic enrichment greater than 98%. Lower enrichment can lead to the presence of unlabeled or partially labeled species, which can interfere with quantitative analysis. tandfonline.comnih.gov

| Deuteration Method | Reagents/Conditions | Typical Efficiency | Advantages |

| Deuterated Building Blocks | Synthesized deuterated precursors (e.g., deuterated propylamines) | >99% | High regioselectivity and efficiency. |

| H/D Exchange (Catalytic) | D₂O, Pd/C, heat, or microwave irradiation | Variable (75-97%) researchgate.net | Can be applied to the final molecule. |

| Deuterated Reducing Agents | NaBD₄, LiAlD₄ | >98% | High efficiency for specific functional group transformations. |

Isotopic Purity Assessment in Synthesized this compound

After synthesis, rigorous analytical testing is required to confirm the isotopic purity and stability of the labeled compound. This ensures its reliability as an internal standard.

Determining the percentage of deuterium incorporation and the distribution of isotopologues is essential. nih.gov The primary analytical techniques for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for assessing isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge (m/z) ratio of the molecular ion, one can observe the distribution of isotopologues (M+0, M+1, M+2, etc.). The relative abundance of the peak corresponding to the fully deuterated molecule (M+6 in this case) versus the lower isotopologues and the unlabeled compound allows for the calculation of isotopic enrichment. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are used to confirm the position and extent of deuteration. rsc.orgnih.gov In ¹H NMR, the disappearance or reduction of a signal at a specific chemical shift indicates that hydrogen has been replaced by deuterium at that position. nih.gov Conversely, ²H NMR will show a signal at the chemical shift corresponding to the deuterated position, and the integration of this signal can be used to quantify the level of incorporation. nih.govnih.gov

The combination of these methods provides a comprehensive characterization of the synthesized compound. rsc.org

A critical quality attribute of a deuterated internal standard is the stability of its isotopic labels. The deuterium atoms must not exchange with protons from the solvent or matrix under the conditions of sample storage, preparation, and analysis. scispace.comnih.gov

Isotopic Exchange: Back-exchange (D-to-H exchange) is a potential issue, particularly for deuterium atoms attached to heteroatoms (O, N) or acidic carbons. kcasbio.com For Didemethyl Citalopram-d6, placing the labels on the carbon backbone of the propyl chain minimizes this risk, as C-D bonds are significantly stronger and less prone to exchange than O-H or N-H bonds. selvita.com

Stability Studies: To evaluate stability, the deuterated compound is incubated under various conditions that mimic a bioanalytical workflow. This includes exposure to different pH buffers, biological matrices (e.g., plasma), and storage temperatures. The isotopic purity is then re-analyzed by LC-MS at different time points to ensure that the isotopic enrichment remains unchanged. scispace.com The stability of citalopram itself has been studied under various conditions, such as exposure to light, which can cause degradation to products like N-desmethylcitalopram. nih.gov Similar stability concerns apply to its deuterated analogs.

Ensuring high isotopic stability is crucial for the accuracy of quantitative bioanalysis, as any loss of the label would lead to an underestimation of the analyte concentration. tandfonline.com

Advanced Analytical Methodologies and Applications in Research

Development of Robust Quantitative Bioanalytical Methods

The accurate measurement of drug and metabolite concentrations in biological samples is fundamental to pharmacokinetic and metabolic studies. The development of robust quantitative bioanalytical methods is a prerequisite for obtaining reliable data. Didemethyl Citalopram-d6 Hydrobromide is integral to the development and validation of these methods, particularly those employing mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Optimization.dtic.milnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in complex biological fluids. longdom.org The optimization of LC-MS/MS methods is crucial for achieving the required sensitivity, selectivity, and accuracy.

Effective chromatographic separation is essential to distinguish the analyte of interest from its isomers, metabolites, and endogenous matrix components. In the context of citalopram (B1669093) analysis, this includes separating citalopram from its metabolites such as desmethylcitalopram (B1219260) and didemethylcitalopram (B1207907). bts.govnih.gov Chiral liquid chromatography methods have also been developed to separate the enantiomers of citalopram and its metabolites. nih.gov

Methods often employ reversed-phase chromatography, utilizing columns like C18 to separate the compounds based on their hydrophobicity. dtic.millongdom.orgnih.gov Gradient elution with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile (B52724) or methanol) is common. longdom.orgnih.govresearchgate.net The flow rate and gradient profile are optimized to achieve good peak shape and resolution within a reasonable run time. For instance, a study utilized a C18 column with a gradient of 0.1% formic acid in water and acetonitrile at a flow rate of 250 μL/min, achieving a total run time of 9 minutes. longdom.orgresearchgate.net Another method for the enantioselective analysis of citalopram and demethylcitalopram used a Chirobiotic V column with an isocratic elution of methanol, ammonia, and acetic acid. nih.gov

Interactive Table: Chromatographic Conditions for Citalopram and Metabolite Analysis

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Column | Ascentis® Express C18 (10cm, 4.6mm, 2.7µm) dtic.mil | Gemini® C18 with Security Guard™ cartridge longdom.orgresearchgate.net | Chirobiotic V (250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Not specified | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile longdom.orgresearchgate.net | Isocratic: methanol:ammonia:acetic acid (1000:1:1) nih.gov |

| Flow Rate | Not specified | 250 μL/min longdom.orgresearchgate.net | Not specified |

| Run Time | Not specified | 9 min longdom.orgresearchgate.net | 20 min nih.gov |

| Analytes Separated | Citalopram, Desmethylcitalopram dtic.mil | Citalopram longdom.orgresearchgate.net | Citalopram and demethylcitalopram enantiomers nih.gov |

Mass spectrometry detection, particularly in tandem MS (MS/MS) mode, provides high sensitivity and selectivity. For quantitative analysis, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. researchgate.net This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion). The transition from the precursor to the product ion is highly specific to the analyte, minimizing interference from other compounds in the matrix. researchgate.net

For citalopram and its metabolites, positive ion electrospray ionization (ESI) is commonly used. nih.gov The optimization of MS parameters includes the selection of appropriate precursor and product ions, as well as tuning parameters like declustering potential and collision energy to maximize the signal intensity. For example, the MRM transition for citalopram has been reported as m/z 325.3 → 109.0 for quantification. researchgate.net For S-citalopram, the transition m/z 325.26 → 109.10 has been used. nih.gov As Didemethyl Citalopram-d6 has a higher mass due to the deuterium (B1214612) atoms, its MRM transitions would be set at a higher m/z value than the non-deuterated didemethylcitalopram, ensuring no crosstalk between the analyte and the internal standard.

Interactive Table: Example MRM Transitions for Citalopram Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |

|---|---|---|---|

| Citalopram | 325.3 | 109.0 | Quantifier researchgate.net |

| Citalopram | 325.3 | 83.1 | Qualifier researchgate.net |

| S-Citalopram | 325.26 | 109.10 | Quantifier nih.gov |

| Citalopram-d6 | 331.2087 | Not specified in results | Internal Standard thermofisher.com |

| Desmethylcitalopram | 311.1554 | Not specified in results | Analyte thermofisher.com |

| Desmethylcitalopram-d3 | 314.1743 | Not specified in results | Internal Standard thermofisher.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another technique that has been applied for the analysis of citalopram and its metabolites. nih.govnih.gov This method often requires derivatization of the analytes to increase their volatility and improve their chromatographic properties. For instance, demethylated metabolites can be derivatized with trifluoroacetic anhydride. nih.gov

In GC-MS methods, electron impact (EI) ionization is a common ionization technique. nih.gov Similar to LC-MS/MS, selected ion monitoring (SIM) can be used to enhance selectivity and sensitivity. nih.gov The limit of quantification for citalopram and desmethylcitalopram using a GC-based method was reported to be 1 ng/ml. nih.gov

Micro-Liquid Chromatography and Capillary Electrophoresis Applications

Miniaturized analytical techniques like micro-liquid chromatography and capillary electrophoresis (CE) offer advantages such as reduced solvent consumption and faster analysis times. Capillary electrophoresis has been successfully used for the enantioselective separation of citalopram and its main metabolites, N-desmethylcitalopram and N,N-didesmethylcitalopram. nih.gov In one CE method, baseline separation of the racemic compounds was achieved in under 6 minutes using β-cyclodextrin sulfate (B86663) as a chiral selector. nih.gov

Liquid-phase microextraction (LPME) coupled with CE has also been developed for the analysis of citalopram and N-desmethylcitalopram in human plasma. nih.gov This method demonstrated good enrichment factors and sample clean-up, with limits of quantification of 16.5 ng/ml for citalopram and 18 ng/ml for its metabolite. nih.gov

Role as an Internal Standard in Preclinical and In Vitro Research.dtic.milbts.govnih.govnih.govnih.govnih.govnih.govsigmaaldrich.comdtic.miltexilajournal.com

The primary and most crucial role of this compound is to serve as an internal standard in quantitative bioanalytical methods. sigmaaldrich.comclearsynth.com Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in mass spectrometry-based quantification. texilajournal.comresearchgate.netresearchgate.net

An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to every sample, calibrator, and quality control sample. It is used to correct for variability in the analytical process, such as extraction efficiency and matrix effects. clearsynth.comkcasbio.com Because Didemethyl Citalopram-d6 has a chemical structure nearly identical to didemethylcitalopram, it co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. texilajournal.com However, due to its higher mass, it is easily distinguished from the non-deuterated analyte by the mass spectrometer. researchgate.net

The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of quantitative methods. texilajournal.comresearchgate.net It compensates for potential ion suppression or enhancement caused by the sample matrix, which is a common challenge in bioanalysis. kcasbio.com This is particularly important in preclinical studies involving different biological matrices (e.g., plasma, brain tissue) and in vitro experiments with complex cell lysates or incubation media. nih.govfrontiersin.orgnih.gov The use of such standards is a key component in method validation according to regulatory guidelines to ensure the reliability of the generated data. nih.gov

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope dilution mass spectrometry (IDMS) is a gold standard for achieving the highest level of accuracy and precision in quantitative analysis. In this technique, a known amount of the isotopically labeled compound, this compound, is added to a sample containing the unlabeled analyte of interest (Didemethyl Citalopram). medchemexpress.com Because the labeled and unlabeled compounds are chemically identical, they exhibit the same behavior during sample preparation, extraction, and chromatographic separation.

The key advantage of IDMS lies in its ability to correct for any analyte loss that may occur during the analytical process. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, a highly accurate quantification can be achieved. This approach is particularly valuable in complex biological matrices where complete recovery of the analyte is often challenging. High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for such analyses, offering outstanding precision. nih.gov

Matrix Effect Compensation Strategies

The "matrix effect" is a common challenge in bioanalysis, where co-eluting endogenous components of the biological sample can either suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects.

Since the deuterated internal standard co-elutes with the native analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. Consequently, the ratio of the analyte to the internal standard remains constant, ensuring that the quantitative accuracy is unaffected by the matrix. This co-elution and ratiometric measurement are fundamental to mitigating the variability introduced by complex sample matrices.

Method Validation for Research Bioanalytical Assays

For any bioanalytical method to be considered reliable for research purposes, it must undergo a rigorous validation process to demonstrate its suitability for the intended application. ymerdigital.com This validation assesses several key parameters, including linearity, accuracy, precision, and stability.

Linearity and Range Determination

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample. To determine the linearity of an assay for Didemethyl Citalopram, a series of calibration standards at different concentrations are prepared and analyzed.

For instance, a study on the simultaneous analysis of citalopram and its metabolite desmethylcitalopram demonstrated linearity over a concentration range of 12-1600 ng/mL for citalopram and 6-800 ng/mL for desmethylcitalopram. nih.gov Another study focusing on the stereoselective determination of demethyl- and didemethyl-citalopram established linearity from 5 to 1000 ng/mL in plasma and 100 to 10,000 ng/g in brain tissue. nih.gov The relationship between the instrument response and the concentration is then evaluated using a linear regression model. The range of the assay is defined as the concentration interval over which the method is shown to be linear, accurate, and precise.

Table 1: Exemplary Linearity and Range Data for Citalopram Metabolite Analysis

| Analyte | Matrix | Linearity Range | Correlation Coefficient (r²) |

|---|---|---|---|

| Desmethylcitalopram | Plasma | 6 - 800 ng/mL | >0.99 |

| Didemethylcitalopram | Plasma | 5 - 1000 ng/mL | >0.99 |

This table is for illustrative purposes and combines data from different research contexts.

Accuracy and Precision Assessment

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. Both are critical for ensuring the reliability of bioanalytical data.

Accuracy is typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and comparing the measured concentrations to the nominal values. The results are often expressed as a percentage of the nominal value.

Precision is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision) studies. ymerdigital.com Intra-day precision is determined by analyzing replicate QC samples within the same day, while inter-day precision involves analyzing the QC samples on different days. The precision is expressed as the relative standard deviation (RSD). For example, a method for determining citalopram and desmethylcitalopram reported within-run coefficients of variation (CVs) of 2.5% and 2.9% and between-run CVs of 5.2% and 2.9%, respectively, at higher concentrations. nih.gov At lower concentrations, the within-run CVs were 3.1% and 1.1%, with between-run CVs of 7.4% and 8.8%. nih.gov

Table 2: Illustrative Accuracy and Precision Data

| Analyte | Concentration | Within-Run CV (%) | Between-Run CV (%) |

|---|---|---|---|

| Citalopram | 400 ng/mL | 2.5 | 5.2 |

| Desmethylcitalopram | 200 ng/mL | 2.9 | 2.9 |

| Citalopram | 50 ng/mL | 3.1 | 7.4 |

This table is based on reported data for citalopram and its metabolite and serves as an example.

Stability Studies in Research Matrices (e.g., in vitro media, preclinical tissue homogenates)

Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. For research applications, the stability of Didemethyl Citalopram needs to be evaluated in the specific matrices being used, such as in vitro cell culture media or tissue homogenates from preclinical studies. lipomed-usa.com

These studies typically investigate the stability of the analyte under various conditions, including:

Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles.

Short-Term Stability: Evaluates stability at room temperature for a period relevant to sample handling and preparation.

Long-Term Stability: Determines the stability of the analyte when stored at low temperatures (e.g., -20°C or -80°C) for an extended duration.

Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection into the analytical instrument.

A recent study investigated the long-term physical stability of citalopram hydrobromide in oral solid foams, highlighting the importance of storage conditions and formulation on the stability of the compound. nih.gov

Structural Elucidation and Confirmation in Research-Grade Material

The identity and purity of research-grade materials like this compound must be unequivocally confirmed. pharmaffiliates.commedchemexpress.com This is typically achieved through a combination of analytical techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass of the molecule, which can confirm its elemental composition. For this compound, the expected molecular formula is C₁₈H₁₂D₆BrFN₂O, with a corresponding molecular weight of approximately 383.29 g/mol . pharmaffiliates.commedchemexpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule, including the position of the deuterium atoms.

Certificate of Analysis (CoA): Reputable suppliers provide a Certificate of Analysis that includes data from these analytical techniques to confirm the structure and purity of the compound. medchemexpress.com

This rigorous characterization ensures that the material is suitable for its intended use as an internal standard in quantitative research assays.

Investigative Studies in Metabolic Pathways Preclinical and in Vitro

Tracing Citalopram (B1669093) Demethylation Pathways using Deuterated Analogs

Citalopram undergoes sequential N-demethylation in the body, a primary metabolic route. It is first metabolized to Desmethylcitalopram (B1219260) (DCIT) and subsequently to Didemethylcitalopram (B1207907) (DDCIT). nih.govnih.gov Deuterated analogs are crucial for elucidating these biotransformation pathways. nih.gov By introducing a known quantity of the deuterated standard into a test system (e.g., human liver microsomes), researchers can accurately trace and measure the formation of the non-labeled metabolites over time. medchemexpress.com This methodology is foundational for metabolite identification and for building a comprehensive picture of a drug's metabolic fate.

The biotransformation of citalopram and its metabolites is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes in the liver. nih.gov In vitro studies using human liver microsomes and cDNA-expressed recombinant CYP isoforms have identified the specific enzymes responsible for the demethylation steps.

| Enzyme | Role in Citalopram Metabolism | Key Findings from Research |

|---|---|---|

| CYP3A4 | Major contributor to N-demethylation (Citalopram → Desmethylcitalopram) | Studies show it is the major isoenzyme, with its activity strongly correlating with citalopram N-demethylation. nih.gov Contributes to an estimated 70% of the reaction in some microsome models. nih.gov |

| CYP2C19 | Significant contributor to N-demethylation (Citalopram → Desmethylcitalopram) | Identified as a key enzyme alongside CYP3A4. nih.gov Genetic variations (polymorphisms) in CYP2C19 can influence metabolic rates. nih.gov |

| CYP2D6 | Minor contributor to N-demethylation; may play a role at therapeutic concentrations | Considered a minor pathway compared to CYP3A4 and CYP2C19, but still contributes to the overall metabolism. nih.govresearchgate.net |

The substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). scispace.com Carbon-deuterium (C-D) bonds are stronger and more stable than carbon-hydrogen (C-H) bonds. nih.gov Consequently, enzymatic reactions that involve the cleavage of a C-H bond, such as the N-demethylation of citalopram by CYP enzymes, may proceed more slowly when a C-D bond must be broken. nih.gov

This effect can lead to several outcomes:

Metabolic Switching: If a molecule has multiple sites for metabolism, slowing the reaction at a deuterated site may cause enzymes to preferentially metabolize the compound at an alternative, non-deuterated site. nih.gov

The magnitude of the KIE is not always predictable and must be determined empirically for each specific compound and metabolic pathway. nih.gov In the context of Didemethyl Citalopram-d6, the deuterium atoms are on the methyl groups that have already been removed. However, when studying the metabolism of a deuterated precursor like Citalopram-d6, a significant KIE on the rate of its conversion to deuterated metabolites would be expected.

Comparative Metabolic Profiling of Deuterated vs. Non-Deuterated Citalopram Metabolites in Preclinical Models

Comparing the metabolic profiles of deuterated and non-deuterated drugs in preclinical systems, such as animal models or in vitro human liver microsome assays, is a key strategy in drug development. scispace.com Such studies aim to determine if deuteration provides a more favorable pharmacokinetic profile.

For a drug like citalopram, a comparative study would involve incubating equal amounts of the standard drug and a deuterated version (e.g., Citalopram-d6) with liver microsomes and analyzing the resulting metabolites over time. Due to the kinetic isotope effect, one would anticipate that Citalopram-d6 would be metabolized more slowly. nih.gov This would result in a lower rate of formation of Desmethylcitalopram-d6 and Didemethylcitalopram-d6 compared to their non-labeled counterparts. nih.gov These differences in metabolic stability can lead to significantly different exposure levels (in vivo), which may have therapeutic implications. scispace.com

| Compound | Parent Drug Remaining after 60 min (%) | Primary Metabolite Formed (pmol/mg protein) | Secondary Metabolite Formed (pmol/mg protein) |

|---|---|---|---|

| Citalopram (Non-Deuterated) | 40% | 500 | 150 |

| Citalopram-d6 (Deuterated) | 65% | 280 | 70 |

Note: The data in Table 2 is illustrative and intended to demonstrate the expected impact of deuteration based on the kinetic isotope effect.

Application in Metabolite Identification and Quantification Studies in Research Samples

A primary and critical application of Didemethyl Citalopram-d6 Hydrobromide is its use as an internal standard in quantitative bioanalysis. sigmaaldrich.com In these studies, researchers aim to measure the precise concentration of the actual metabolite, didemethyl citalopram, in complex biological matrices such as plasma, urine, or tissue samples. nih.govnih.gov

The methodology, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on the properties of the deuterated standard. nih.gov A known amount of Didemethyl Citalopram-d6 is added to the biological sample during preparation. Because the deuterated standard has nearly identical chemical and physical properties to the endogenous metabolite, it behaves similarly during extraction, purification, and chromatography. mdpi.com However, the mass spectrometer can easily distinguish between the metabolite and the heavier deuterated standard. By comparing the signal intensity of the metabolite to that of the known quantity of the internal standard, analysts can calculate the original concentration of the metabolite in the sample with high accuracy and precision. nih.gov

In Vitro Metabolic Stability and Metabolite Formation Kinetics

In vitro metabolic stability assays are used to predict the in vivo clearance of a drug. These experiments typically involve incubating the compound with liver microsomes, which contain the key drug-metabolizing enzymes. nih.gov The rate at which the parent drug disappears over time is a measure of its metabolic stability.

Due to the kinetic isotope effect, a deuterated compound like Desmethylcitalopram-d6 would be expected to exhibit enhanced metabolic stability compared to non-deuterated Desmethylcitalopram when incubated with liver microsomes. This is because the C-D bonds targeted by CYP enzymes are harder to break. nih.gov

The kinetics of metabolite formation are described by the Michaelis-Menten parameters: Kₘ (the substrate concentration at which the reaction rate is half of Vₘₐₓ) and Vₘₐₓ (the maximum rate of the reaction). The intrinsic clearance (CLᵢₙₜ) of the reaction is calculated as Vₘₐₓ/Kₘ. Studies on non-deuterated citalopram have determined these kinetic parameters for its demethylation. nih.gov For a deuterated analog, the KIE would be expected to significantly reduce the Vₘₐₓ and, consequently, the intrinsic clearance of the metabolic reaction. nih.gov

| Reaction | Parameter | Reported/Expected Value | Reference/Principle |

|---|---|---|---|

| Citalopram → Desmethylcitalopram (Non-Deuterated) | Apparent Kₘ | ~174 µmol/L | nih.gov |

| Catalyzing Enzymes | CYP3A4, CYP2C19, CYP2D6 | nih.gov | |

| Desmethylcitalopram-d6 → Didemethyl Citalopram-d6 (Deuterated) | Vₘₐₓ | Expected to be significantly lower than the non-deuterated reaction | Kinetic Isotope Effect nih.gov |

| Intrinsic Clearance (CLᵢₙₜ) | Expected to be significantly lower than the non-deuterated reaction | Kinetic Isotope Effect nih.gov |

Preclinical Pharmacological and Biochemical Research Applications

Receptor Binding and Ligand Interaction Studies with Deuterated Metabolites

In the investigation of citalopram's pharmacology, it is essential to understand the activity of its metabolites. Didemethylcitalopram (B1207907) is one such metabolite, and its potential to interact with neuroreceptors is a subject of research. While direct binding affinity studies are conducted on the unlabeled metabolite, Didemethyl Citalopram-d6 Hydrobromide serves as an indispensable component of the analytical workflow.

During such studies, which may involve incubating the unlabeled metabolite with preparations of brain tissue or cells expressing specific receptors, the deuterated standard is added to the samples at a known concentration. This allows for the precise quantification of the amount of unlabeled didemethylcitalopram that has bound to the receptors or remains in the solution, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stability of the deuterium (B1214612) label ensures that it does not exchange with hydrogen under physiological conditions, providing a reliable reference for quantification. This approach corrects for any loss of analyte during sample preparation and analysis, thereby ensuring the accuracy of the determined binding constants (Kᵢ) and receptor densities (Bₘₐₓ).

Neurochemical Investigations in Preclinical Systems

In vitro assays using synaptosomes or cultured neurons are fundamental to determining how a compound affects neurotransmitter dynamics. These experiments measure the ability of a substance to inhibit the reuptake or stimulate the release of neurotransmitters like serotonin (B10506). When studying the effects of didemethylcitalopram, the d6-labeled standard is used in the LC-MS/MS analysis of the assay medium or cell lysates. This enables researchers to accurately determine the concentration of the metabolite that produces a specific effect, allowing for the calculation of potency values such as the half-maximal inhibitory concentration (IC₅₀). The use of the deuterated standard ensures that the measurements are not skewed by matrix effects from the complex biological samples.

Application in Cellular and Subcellular Research Models for Mechanism Elucidation

Cellular models, such as human liver microsomes or cDNA-transfected cells expressing specific metabolic enzymes, are used to study the biotransformation of drugs. dtic.mil Citalopram (B1669093) is metabolized by cytochrome P450 (CYP) enzymes, with CYP2D6 involved in the conversion of desmethylcitalopram (B1219260) to didemethylcitalopram. researchgate.net In these experimental systems, this compound is used to quantify the rate of formation of the didemethylcitalopram metabolite. By measuring the appearance of the unlabeled metabolite over time against the known concentration of the added d6-standard, researchers can determine key metabolic parameters.

The following table illustrates typical analytical parameters from an LC-MS/MS method used for the quantification of citalopram and its metabolites, where a deuterated standard like Didemethyl Citalopram-d6 would be essential for the metabolite.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Citalopram | 325.1 | 262.0 |

| Desmethylcitalopram | 311.1 | 262.0 |

| Didemethylcitalopram | 297.0 | 262.1 |

| Didemethyl Citalopram-d6 (Internal Standard) | 303.2 | 266.1 |

| This table is representative of data found in analytical method validation literature. |

Investigation of Pharmacodynamic Endpoints in Preclinical In Vivo Studies

In preclinical in vivo studies, often conducted in rodent models, researchers investigate the relationship between drug concentration in the body and its pharmacological effect. For instance, studies measure neurochemical changes in the brain following the administration of citalopram. This compound is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling in this context.

The table below shows an example of quantification limits achieved in bioanalytical methods, which rely on deuterated internal standards for such precision.

| Analyte | Matrix | Lower Limit of Quantification (LLOQ) |

| Citalopram | Plasma | 0.1 ng/mL |

| Desmethylcitalopram | Plasma | 0.1 ng/mL |

| Citalopram | Saliva | 4.0 ng/mL |

| Desmethylcitalopram | Saliva | 4.0 ng/mL |

| Data derived from studies on the quantification of citalopram and its metabolites. researchgate.netnih.gov |

Future Directions and Advanced Research Avenues

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The use of stable isotope-labeled internal standards is fundamental to achieving precision and accuracy in quantitative omics studies, particularly in metabolomics and proteomics. clearsynth.com Didemethyl Citalopram-d6 Hydrobromide is ideally suited for this role in studies investigating the metabolic and proteomic impact of Citalopram (B1669093).

In metabolomics, the compound serves as a perfect internal standard for quantifying its non-labeled counterpart, Didemethyl Citalopram. Its key advantage is that it co-elutes with the analyte but is distinguishable by mass spectrometry, thus correcting for variations in sample extraction, injection volume, and ionization efficiency. aptochem.com This is crucial in untargeted metabolomics, where subtle changes in metabolite concentrations can be biologically significant but are often obscured by analytical variability. nih.gov Future research could employ this deuterated standard in large-scale metabolomic studies to precisely map the metabolic fingerprint of Citalopram exposure and response, potentially identifying novel biomarkers. nih.gov For instance, a study on the lipidome of cells under different conditions demonstrated the power of deuterium (B1214612) oxide labeling for robust relative quantification. nih.govacs.org

In proteomics, while the standard itself is not a protein, its use in quantifying metabolite levels is essential for correlative multi-omics analysis. Studies have investigated the proteomic changes induced by Citalopram, such as its effect on cholesterol biosynthesis pathways. nih.gov By providing an accurate quantification of Citalopram's metabolites using this compound, researchers can build more reliable models that link specific protein expression changes to defined metabolic states, offering a more integrated view of the drug's mechanism of action.

| Research Area | Application of this compound | Rationale and Potential Impact |

| Metabolomics | High-precision quantification of Didemethyl Citalopram | Corrects for analytical variability, enabling the discovery of subtle metabolic shifts and biomarkers related to drug response or toxicity. clearsynth.comnih.gov |

| Proteomics | Ancillary tool for accurate metabolite-protein correlation | Facilitates the integration of metabolomic and proteomic datasets, strengthening the evidence for pathways perturbed by Citalopram, such as lipid metabolism. nih.gov |

| Lipidomics | Internal standard for studies on drug-induced phospholipidosis | Allows for precise measurement of changes in lipid species, helping to elucidate the mechanisms by which drugs like Citalopram may alter cellular lipid homeostasis. nih.govnih.gov |

Development of Novel Tracers for Imaging Studies (e.g., PET ligands from deuterated scaffolds)

The development of novel Positron Emission Tomography (PET) ligands is essential for visualizing and quantifying neurochemical processes in the living brain. nih.gov A deuterated scaffold, such as that of Didemethyl Citalopram-d6, offers a unique starting point for creating new imaging agents. Although this compound itself is not a PET tracer, its structure could be modified for this purpose.

The process would involve replacing a non-critical atom in the molecule with a positron-emitting isotope, such as Carbon-11 or Fluorine-18, while retaining the deuterium labels. nih.gov The presence of deuterium at metabolically active sites can introduce a kinetic isotope effect, slowing down the rate of metabolism. researchgate.net This is a highly desirable property for a PET ligand, as reduced metabolic breakdown in the periphery allows more of the intact tracer to reach the target in the brain, improving signal quality and simplifying quantitative modeling. nih.gov

Furthermore, the field of Deuterium Metabolic Imaging (DMI) presents another innovative avenue. DMI is an emerging magnetic resonance-based technique that tracks the fate of deuterated substrates in real-time. frontiersin.orgnih.gov While typically used with highly abundant molecules like glucose, future DMI methodologies could be developed to trace the distribution and metabolic conversion of deuterated drugs and their metabolites, including Didemethyl Citalopram-d6, providing unprecedented insight into its pharmacokinetics within specific tissues. frontiersin.org

High-Throughput Screening Methodologies Utilizing Deuterated Standards

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds. The integration of mass spectrometry (MS) into HTS workflows, such as through Acoustic Droplet Ejection Mass Spectrometry (ADE-MS), allows for direct, label-free analysis of enzymatic assays and cellular responses. nih.gov

The robustness of these MS-based HTS assays is critically dependent on the use of appropriate internal standards to ensure quantitative accuracy across thousands of samples. aptochem.com this compound is an ideal standard for HTS campaigns designed to:

Screen for inhibitors or inducers of Citalopram metabolism: By incubating Citalopram with liver microsomes and a library of test compounds, the formation of Didemethyl Citalopram can be accurately quantified using the deuterated standard. This would identify drugs that could cause potential drug-drug interactions.

Identify novel binders to serotonin (B10506) transporters or other targets: In competitive binding assays, the displacement of a native ligand can be quantified. Using a deuterated standard of the metabolite ensures that measurements are precise, increasing the confidence in hit identification.

The use of a stable, co-eluting internal standard like Didemethyl Citalopram-d6 reduces assay variability and lowers rejection rates for individual measurements, making the entire screening process more efficient and cost-effective. aptochem.com

Addressing Research Gaps in the Understanding of Deuterated Metabolite Dynamics

Despite the growing use of deuterated compounds in pharmacology, significant gaps remain in our understanding of how deuteration affects pharmacokinetics in vivo. nih.gov The effects are not always predictable and can vary significantly between different species and even between different enzyme systems. researchgate.net

Future research utilizing this compound can help address these fundamental questions:

Predictability of the Kinetic Isotope Effect (KIE): The magnitude of the KIE in vivo is often smaller than predicted by in vitro assays. Studies using this deuterated standard can help build better models that account for factors like enzyme access, substrate transport, and systemic clearance, which all influence the observable metabolic outcome. researchgate.net

Metabolic Switching Complexity: It is difficult to predict which alternative metabolic pathways will become dominant when a primary pathway is slowed by deuteration. nih.gov Systematically studying the full metabolic profile after administration of a deuterated parent drug, using standards like Didemethyl Citalopram-d6, is necessary to map these complex interactions.

Translational Gaps: Metabolic pathways can differ significantly between preclinical animal models and humans. nih.gov Research that directly compares the dynamics of deuterated metabolites in human-derived systems (e.g., human liver microsomes) versus animal models is crucial for improving the translation of deuterated drug strategies to the clinic.

| Research Gap | Key Challenge | Role of this compound |

| In Vitro to In Vivo Correlation | The observed kinetic isotope effect in whole organisms is often less than in isolated enzyme assays. researchgate.net | Enables precise quantification in both in vitro and in vivo samples to build more predictive pharmacokinetic models. |

| Predicting Metabolic Switching | The alternative metabolic pathways engaged due to deuteration are difficult to forecast. nih.gov | Acts as a benchmark to measure the suppression of a primary metabolic route, facilitating the discovery and quantification of alternative metabolites. |

| Interspecies Differences | Metabolic pathways and enzyme activities vary between preclinical models and humans, complicating drug development. nih.govresearchgate.net | Can be used in parallel studies with human and animal-derived tissues to directly quantify species-specific differences in metabolite formation. |

| Stability of Deuterium Label | Deuterium atoms in certain chemical positions can be lost or exchanged, leading to inaccurate measurements. nih.gov | Studies can be designed to assess the stability of the d6 label under various biological conditions, informing the design of future deuterated standards. |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Didemethyl Citalopram-d6 Hydrobromide in biological matrices?

- Methodology: Utilize ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with deuterated internal standards (e.g., Citalopram-D₆ hydrobromide) to enhance precision. Calibration curves should span 0.1–100 ng/mL, with validation parameters including linearity (R² ≥0.99), intra-/inter-day accuracy (85–115%), and precision (CV ≤15%) .

- Key Considerations: Optimize ion source parameters (e.g., capillary voltage, desolvation temperature) to minimize matrix effects in whole blood or plasma .

Q. How is the purity of this compound confirmed in compliance with pharmacopeial standards?

- Procedure: Follow USP monograph guidelines for Citalopram Hydrobromide derivatives:

- Chromatography: Use a YMC Basic column (4.6 × 250 mm, 5 µm) with a mobile phase containing dodecyltrimethylammonium bromide (770 mg/L) and adjust flow rate to achieve baseline separation (retention time ~28 minutes for citalopram) .

- Acceptance Criteria: Purity ≥98.0% (anhydrous basis), with related compound D (retention time ~25 minutes) ≤0.5% .

Q. What stability conditions are critical for storing deuterated derivatives like this compound?

- Recommendations: Store in sealed, light-resistant containers at 2–8°C. Monitor degradation via forced stability studies (e.g., 40°C/75% RH for 6 months) and quantify impurities using validated HPLC methods .

Advanced Research Questions

Q. How can researchers resolve co-eluting peaks of this compound and its desmethyl metabolites in complex matrices?

- Strategy: Implement orthogonal separation techniques:

- Chromatographic Optimization: Adjust pH of the mobile phase (e.g., phosphate buffer pH 3.0) and gradient elution (5–95% acetonitrile over 20 minutes) to improve resolution .

- Mass Spectrometry: Use high-resolution MS (HRMS) with collision-induced dissociation (CID) to differentiate isotopic patterns (e.g., D6 vs. D4 labeling) .

Q. What experimental designs are effective for optimizing deuterated derivative synthesis to minimize isotopic dilution effects?

- Approach: Apply response surface methodology (RSM) with central composite design:

- Variables: Reaction temperature (20–60°C), deuterium exchange time (12–48 hours), and catalyst concentration (0.1–1.0 mol%).

- Response Metrics: Isotopic purity (≥99.5% D6 incorporation) and yield (≥80%) .

Q. How should researchers address discrepancies in impurity profiles between this compound batches?

- Analytical Workflow:

Impurity Identification: Use LC-MS/MS with post-column infusion to detect trace impurities (e.g., descyano or ring-opening byproducts) .

Quantification: Apply the formula:

where = standard concentration, = peak response ratio, and = relative response factor .

- Root-Cause Analysis: Investigate synthesis conditions (e.g., residual solvents, incomplete deuteration) using design-of-experiments (DoE) .

Q. What strategies mitigate matrix effects when quantifying this compound in post-mortem samples?

- Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.